1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione (hereafter referred to as the target compound) is a complex heterocyclic molecule featuring a fused pyrrolo-triazole-dione core. Its structure includes two fluorinated aromatic substituents: a 4-fluorophenyl group at position 5 and a 2-chloro-4-fluorophenylmethyl moiety at position 1. These substituents introduce both steric bulk and electronic effects, which may influence its physicochemical properties and biological activity.
For instance, derivatives with substituted triazole and pyrazole rings have demonstrated bioactivity against HIV-1 (), though specific data for the target compound remain undisclosed.
Properties
IUPAC Name |
3-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF2N4O2/c18-13-7-11(20)2-1-9(13)8-23-15-14(21-22-23)16(25)24(17(15)26)12-5-3-10(19)4-6-12/h1-7,14-15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQQRMPCYHTFSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3C(C2=O)N(N=N3)CC4=C(C=C(C=C4)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d][1,2,3]triazole core, followed by the introduction of the chloro and fluoro substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove specific substituents.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide to replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds.
Scientific Research Applications
1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several heterocyclic derivatives, differing primarily in substituent groups and core ring systems. Key comparisons include:
Table 1: Structural Comparison of the Target Compound and Analogues
Key Observations :
- Halogen Effects : The 2-chloro-4-fluorophenyl group in the target compound contrasts with the bromo analogue in , where halogen size (Cl: 1.76 Å vs. Br: 1.94 Å) influences crystal packing and intermolecular interactions .
- Bioactivity Correlations : Compounds with fluorophenyl substituents (e.g., ) show anti-HIV-1 activity, suggesting that the target compound’s 4-fluorophenyl group may similarly modulate target binding .
- Synthetic Yields : High yields (>80%) reported for isostructural thiazole derivatives () imply that the target compound’s synthesis could be optimized using analogous recrystallization techniques (e.g., DMF solvent) .
Crystal Structure and Packing
However, comparisons with isostructural compounds () reveal that halogen substituents significantly affect molecular conformation and packing. For example:
- Chloro derivatives exhibit tighter packing due to smaller van der Waals radii, whereas bromo analogues show adjusted torsion angles to accommodate larger atoms .
- Fluorine’s high electronegativity may promote C–H···F hydrogen bonding, a feature observed in fluorophenyl-containing crystals () .
Table 2: Physicochemical and Pharmacological Properties
Pharmacological Potential
While direct bioactivity data for the target compound are lacking, structurally related molecules provide insights:
- Antimicrobial Applications : Thiazole-triazole hybrids () exhibit antimicrobial activity, suggesting that the target compound’s triazole core could serve as a pharmacophore .
- Similarity Indexing : Computational methods like Tanimoto coefficient analysis () could quantify structural similarity to bioactive compounds, aiding in target prediction .
Biological Activity
The compound 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo-triazole core with fluorinated phenyl groups and a chloro substituent. The presence of these functional groups is believed to enhance its biological activity through various mechanisms.
Biological Activity Overview
Recent studies have shown that this compound exhibits significant inhibitory effects on certain enzymes and biological pathways. Notably:
- Inhibition of Tyrosinase : The compound has been identified as an inhibitor of AbTYR (Arthrobacter tyrosinase) , which plays a crucial role in melanin biosynthesis. Inhibitors of this enzyme are of interest for cosmetic and therapeutic applications in hyperpigmentation disorders.
Tyrosinase Inhibition Studies
A study evaluated the inhibitory potency of various derivatives of the compound against AbTYR. The results are summarized in Table 1.
| Compound | IC50 (μM) |
|---|---|
| 1-[(2-chloro-4-fluorophenyl)methyl]-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione | 1.73 ± 0.12 |
| Kojic Acid (reference) | 17.76 ± 0.18 |
| Compound A | 0.19 ± 0.02 |
| Compound B | 2.96 ± 0.34 |
The data indicates that the compound exhibits an IC50 value of 1.73 μM , demonstrating a strong inhibitory effect compared to the reference compound kojic acid which has an IC50 of 17.76 μM .
Structure-Activity Relationship (SAR)
The study also explored the structure-activity relationship (SAR) of the compound and its analogs. Modifications to the phenyl groups and the introduction of halogens were found to significantly affect the inhibitory activity:
- Chloro Substituent : The introduction of a chloro group at the 2-position on the phenyl ring enhanced potency compared to other positions.
- Fluoro Substituent : The presence of fluorine atoms was found to improve binding affinity to the active site of tyrosinase.
Docking Studies
Molecular docking simulations were conducted to understand the binding interactions between the compound and AbTYR's active site. The docking results confirmed that key interactions occur between the chloro and fluoro substituents and specific amino acids within the active site (e.g., Phe90 and Val283), supporting the observed biological activity .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cosmetic Applications : Due to its potent inhibitory action on tyrosinase, this compound could be developed into a topical agent for skin lightening treatments.
- Therapeutic Potential : Its ability to modulate melanin production may also position it as a candidate for treating conditions like melasma or post-inflammatory hyperpigmentation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
